molecular formula C13H19ClN2 B1399197 2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine CAS No. 1316225-87-2

2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine

Cat. No.: B1399197
CAS No.: 1316225-87-2
M. Wt: 238.75 g/mol
InChI Key: BJYQHAGJVAJTJC-UHFFFAOYSA-N
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Description

2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine is a halogenated pyridine derivative featuring a chlorine atom at the 2-position and a 1-isopropylpiperidin-4-yl group at the 4-position of the pyridine ring. The piperidine moiety introduces a nitrogen-containing heterocycle, which is often associated with bioactivity in pharmaceuticals, such as modulating receptor binding or solubility. Its molecular formula is C₁₃H₁₈ClN₂, with a molecular weight of ~252.75 g/mol. Key properties like melting point, solubility, and spectroscopic data remain unreported in available literature, necessitating inferences from related compounds.

Properties

IUPAC Name

2-chloro-4-(1-propan-2-ylpiperidin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c1-10(2)16-7-4-11(5-8-16)12-3-6-15-13(14)9-12/h3,6,9-11H,4-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYQHAGJVAJTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.

    Substitution Reactions:

    Coupling with Pyridine: The final step involves coupling the piperidine derivative with a chlorinated pyridine compound under conditions that facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the chloro group or the pyridine ring, leading to dechlorinated or hydrogenated products.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Piperidine derivatives are often explored for their pharmacological properties, such as analgesic, anti-inflammatory, and antipsychotic effects.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or ligands, allowing the compound to modulate biological pathways. The chloro and isopropyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Pyridine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reported Use
This compound C₁₃H₁₈ClN₂ 252.75 Cl, 1-isopropylpiperidin-4-yl Not reported Not specified
2-Chloro-4-(trifluoromethyl)pyridine C₆H₃ClF₃N 189.55 Cl, CF₃ Not reported Laboratory chemical
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine C₂₅H₁₉ClN₄ (example) 466–545 Cl, substituted phenyl groups 268–287 Research chemical (synthesis studies)
2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene (oxyfluorfen) C₁₅H₁₁ClF₃NO₄ 373.7 Cl, CF₃, ethoxy, nitro Not reported Herbicide
2-Chloro-4-[(1H-pyrazol-1-yl)methyl]pyridine C₉H₈ClN₃ 193.63 Cl, pyrazole-methyl Not reported Life science research

Key Observations:

Trifluoromethyl (CF₃) groups (e.g., in 2-Chloro-4-(trifluoromethyl)pyridine) increase lipophilicity, favoring membrane permeability but reducing water solubility . Substituted phenyl groups (e.g., nitro, bromo) in derivatives contribute to higher molecular weights (466–545 g/mol) and elevated melting points (268–287°C), indicating enhanced crystalline stability .

Electronic and Steric Profiles: The piperidine ring in the target compound may engage in hydrogen bonding via its tertiary nitrogen, unlike non-polar groups like CF₃ . Chlorine at the 2-position is a common feature in agrochemicals (e.g., oxyfluorfen ), where it likely stabilizes molecular interactions with target enzymes.

Potential Applications: Piperidine-containing compounds are frequently explored in central nervous system (CNS) drug candidates due to their ability to cross the blood-brain barrier. CF₃-substituted pyridines (e.g., ) are often used as laboratory intermediates or herbicides .

Research Findings and Implications

Gaps in Knowledge

  • No direct data on the target compound’s spectroscopic profiles (e.g., ¹H NMR, IR) or toxicological properties are available. Comparative studies with analogs suggest prioritizing solubility and stability assays.

Biological Activity

2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H16ClN
  • Molecular Weight : 223.72 g/mol
  • IUPAC Name : this compound

This compound features a pyridine ring substituted with a chloro group and an isopropylpiperidine moiety, which contributes to its biological activity.

1. Antiviral Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant antiviral properties. For example, related compounds have shown efficacy against influenza viruses, particularly H1N1 and H5N1 strains. A study reported that a structurally similar compound displayed an EC50 value of 3.04 μM against H5N1 pseudovirus, demonstrating potential for further development as antiviral agents .

2. Antimicrobial Properties

Compounds with similar structures have been evaluated for their antimicrobial activity. The piperidine ring is known to enhance the activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Preliminary investigations suggest that modifications to the piperidine structure can lead to improved antimicrobial efficacy .

3. Neurological Effects

Piperidine derivatives are recognized for their interactions with neurotransmitter receptors, suggesting applications in treating neurodegenerative diseases. Specifically, these compounds may modulate cholinergic pathways, which are crucial in conditions like Alzheimer's disease .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The compound may bind to specific enzymes, inhibiting or activating their functions. For instance, it could inhibit kinases by binding to their active sites .
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that affect cell proliferation and survival .

Table 1: Biological Activity Summary

Activity TypeRelated CompoundsObserved Effects
Antiviral2-Chloro-N-(1-isopropylpiperidin-4-yl)-4-nitrobenzamideSignificant decrease in viral titer
AntimicrobialPiperidine derivativesEffective against S. aureus, E. coli
NeurologicalPiperidine analogsModulation of cholinergic pathways

Table 2: Structure-Activity Relationship (SAR)

Compound IDStructure ModificationEC50 (μM)Activity Level
Compound 1Parent hit compound3.04High antiviral activity
Compound 16Nitro substitution12.5Moderate antiviral activity
Compound 20Isomer variation14Low antiviral activity

Case Study 1: Antiviral Efficacy

A study conducted on piperidine derivatives demonstrated that modifications in the structure significantly enhanced antiviral potency against H1N1 and H5N1 viruses. The compound exhibited nearly complete inhibition at a concentration of 12.5 μM without cytotoxic effects, highlighting its potential as a therapeutic agent .

Case Study 2: Neuroprotective Effects

Research on related piperidine compounds indicated their ability to inhibit cholinesterase enzymes, which could lead to increased acetylcholine levels in synaptic clefts. This effect suggests potential applications in neuroprotection and treatment of cognitive disorders .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis yield of 2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine?

  • Methodological Answer : Optimize reaction conditions by adjusting solvent polarity (e.g., dichloromethane for intermediate steps), temperature (controlled heating to 40–60°C), and stoichiometric ratios of reagents. Use sodium hydroxide as a base to deprotonate intermediates and facilitate nucleophilic substitution . Monitor reaction progress via TLC or HPLC, and employ column chromatography with silica gel for purification .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions and piperidine ring conformation. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Cross-reference experimental data with computational predictions (e.g., DFT calculations) .

Q. What purification methods are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer : Use liquid-liquid extraction with dichloromethane/water to remove polar impurities. Follow with recrystallization in ethanol or acetonitrile to enhance purity. For challenging separations, employ preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) .

Q. What are the recommended storage conditions to ensure the compound’s stability over time?

  • Methodological Answer : Store under inert gas (argon) at –20°C in airtight, light-resistant containers. Avoid exposure to moisture by using desiccants (e.g., silica gel). Regularly assess stability via NMR and HPLC to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data observed in different assay models for this compound?

  • Methodological Answer : Systematically evaluate assay conditions (e.g., cell line variability, incubation time, and concentration gradients). Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. Perform pharmacokinetic studies to assess bioavailability differences, and analyze metabolite profiles to rule off-target effects .

Q. What in silico strategies are effective in predicting the binding affinity of this compound to neurological targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to model interactions with receptors like serotonin transporters or NMDA subunits. Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Use QSAR models trained on piperidine-pyridine analogs to predict affinity trends .

Q. How does the stereochemistry at the piperidine ring influence the compound’s pharmacological profile?

  • Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC or asymmetric catalysis). Compare in vitro activity (IC₅₀) and ADMET properties (e.g., CYP inhibition, plasma protein binding). For in vivo studies, use pharmacokinetic profiling to correlate stereochemistry with bioavailability and brain penetration .

Q. How can researchers design structure-activity relationship (SAR) studies to explore the role of the chloro substituent in modulating target interactions?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., fluoro, methyl, or hydrogen at the 2-chloro position). Test binding affinity using SPR (surface plasmon resonance) and functional assays (e.g., cAMP modulation). Perform co-crystallization studies to visualize substituent effects on binding pocket interactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine
Reactant of Route 2
2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine

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